

Application Notes and Protocols: Substitution Reaction of Iodocyclopentane

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|----------------------|------------------|-----------|
| Compound Name: | Iodocyclopentane | |
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the nucleophilic substitution reaction of **iodocyclopentane** with sodium azide to synthesize azidocyclopentane. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, a fundamental transformation in organic synthesis.

Introduction

The substitution reaction of **iodocyclopentane** is a versatile method for introducing a variety of functional groups onto a five-membered carbocyclic ring. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group. In this protocol, we focus on the reaction with sodium azide, a potent nucleophile, to yield azidocyclopentane. This product can serve as a precursor for the synthesis of amines via reduction, or participate in cycloaddition reactions, making it a valuable intermediate in medicinal chemistry and materials science. The reaction proceeds via a concerted SN2 mechanism, involving a backside attack by the azide nucleophile on the carbon atom bearing the iodine. This results in an inversion of stereochemistry at the reaction center.

Data Presentation

The following table summarizes key quantitative data for the starting material, product, and reaction conditions.



| Parameter | Value | |
|--------------------------------------|--|--|
| Reactant: Iodocyclopentane | | |
| Molecular Formula | | |
| Molecular Weight | 196.03 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 77 °C at 45 mmHg | |
| Density | 1.695 g/mL at 25 °C | |
| Nucleophile: Sodium Azide | | |
| Molecular Formula | – NaN₃ | |
| Molecular Weight | 65.01 g/mol | |
| Appearance | White crystalline solid | |
| Product: Azidocyclopentane | | |
| Molecular Formula | _ C₅H ₉ N₃ | |
| Molecular Weight | 111.15 g/mol | |
| Spectroscopic Data | | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.85-3.75 (m, 1H), 1.90-1.80 (m, 2H), 1.75- 1.50 (m, 6H) | |
| ¹³ C NMR (CDCl₃, 100 MHz) | δ 62.5, 32.0, 24.0 | |
| IR (neat) | ~2100 cm $^{-1}$ (strong, sharp N $_3$ stretch), ~2950-2870 cm $^{-1}$ (C-H stretch) | |
| Reaction Conditions | | |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | |
| Temperature | 70 °C | |
| Reaction Time | 12 hours | |
| Expected Yield | >90% | |



Experimental Protocols Synthesis of Azidocyclopentane from Iodocyclopentane

This protocol details the procedure for the SN2 reaction between **iodocyclopentane** and sodium azide.

Materials:

- lodocyclopentane (1.0 eq)
- Sodium azide (NaN₃) (1.5 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- · Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- · Heating mantle with temperature controller
- Condenser
- Separatory funnel
- Rotary evaporator

Procedure:

· Reaction Setup:



- In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve iodocyclopentane (1.0 eq) in anhydrous DMF.
- Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Reaction Execution:

- Heat the reaction mixture to 70 °C with vigorous stirring.
- Maintain the temperature and stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up:

- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing water.
- Extract the aqueous layer three times with diethyl ether.
- Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Purification and Characterization:

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude azidocyclopentane.
- If necessary, the product can be further purified by vacuum distillation.
- Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Mandatory Visualization

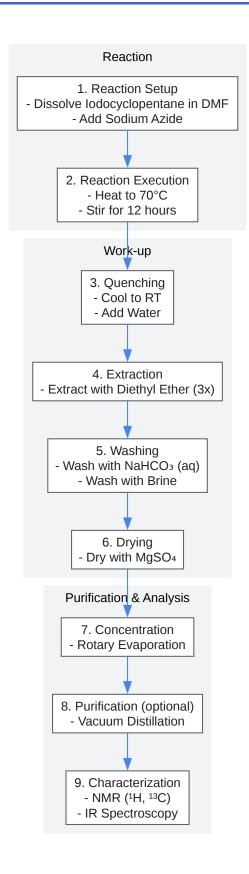


The following diagrams illustrate the signaling pathway of the SN2 reaction and the experimental workflow.

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Caption: SN2 reaction mechanism of iodocyclopentane with azide.





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Caption: Experimental workflow for the synthesis of azidocyclopentane.







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